molecular formula C30H58O4S B1670636 Dilauryl thiodipropionate CAS No. 123-28-4

Dilauryl thiodipropionate

Cat. No.: B1670636
CAS No.: 123-28-4
M. Wt: 514.8 g/mol
InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Description

Dilauryl thiodipropionate is a synthetic compound known for its antioxidant properties. It is the diester of lauryl alcohol and 3,3’-thiodipropionic acid. This compound is commonly used in various industries, including cosmetics, food, and polymer chemistry, due to its ability to prevent oxidative degradation.

Mechanism of Action

Target of Action

Dilauryl thiodipropionate (DLTDP) primarily targets lipid hydroperoxides . These are unstable molecules that can lead to oxidative stress and damage in biological systems. DLTDP acts as an antioxidant, aiming to neutralize these harmful compounds and protect the system from oxidative damage .

Mode of Action

DLTDP interacts with lipid hydroperoxides through a process known as free radical scavenging . In this process, DLTDP donates an electron to the lipid hydroperoxide, neutralizing the free radical and preventing it from causing further oxidative damage . It’s worth noting that dltdp was found to be ineffective as an antioxidant for decomposing lipid hydroperoxides when incorporated into fish oil at concentrations less than 50,000 ppm (01 M) at 50°C .

Biochemical Pathways

The primary biochemical pathway affected by DLTDP is the lipid peroxidation pathway . This pathway involves the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. By scavenging these free radicals, DLTDP helps to interrupt this pathway and prevent the downstream effects of lipid peroxidation .

Pharmacokinetics

Given its use as a food additive, it is likely that dltdp has a favorable safety profile .

Result of Action

The primary result of DLTDP’s action is the reduction of oxidative stress and damage in the system where it is applied . By neutralizing lipid hydroperoxides, DLTDP helps to protect cell membranes from damage, thereby preserving the integrity and function of cells .

Action Environment

The efficacy and stability of DLTDP can be influenced by various environmental factors. For instance, DLTDP was observed to have some general antioxidant properties in fish oil containing 200 ppm DLTDP at 50°C under oxygen for 72 hours . This suggests that the antioxidant activity of DLTDP may be enhanced in certain environments, such as those with higher temperatures or oxygen concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilauryl thiodipropionate is synthesized through the esterification of lauryl alcohol with 3,3’-thiodipropionic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step synthesis under mild conditions. The first step is the esterification of lauryl alcohol with 3,3’-thiodipropionic acid, followed by purification to obtain high-purity this compound. The process is designed to yield the compound efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions

Dilauryl thiodipropionate undergoes various chemical reactions, including oxidation and reduction. It is particularly known for its antioxidant activity, where it scavenges free radicals and prevents oxidative degradation.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to its corresponding sulfoxide using oxidizing agents such as performic acid.

    Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

Dilauryl thiodipropionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Dicetyl thiodipropionate
  • Dimyristyl thiodipropionate
  • Distearyl thiodipropionate
  • Ditridecyl thiodipropionate

Uniqueness

Dilauryl thiodipropionate is unique due to its specific molecular structure, which provides optimal antioxidant activity. Compared to other similar compounds, it offers a balance of stability, effectiveness, and ease of incorporation into various formulations. Its ability to scavenge free radicals and prevent oxidative degradation makes it a valuable additive in multiple industries .

Biological Activity

Dilauryl thiodipropionate (DLTDP), a dialkyl ester derived from lauryl alcohol and thiodipropionic acid, is widely recognized for its applications in cosmetics and food additives due to its antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of DLTDP, highlighting its safety profile, mechanisms of action, and relevant research findings.

  • Chemical Formula: C30H58O4S
  • Molecular Weight: 514.84 g/mol
  • CAS Number: 123-28-4
  • Primary Uses:
    • Antioxidant in cosmetic formulations
    • Stabilizer for lubricants and greases
    • Sequestering agent in personal care products

DLTDP is utilized primarily for its ability to inhibit oxidation, thereby extending the shelf life of products. It acts as a free radical scavenger, which is critical in preventing oxidative degradation in various formulations .

Antioxidant Properties

DLTDP's primary biological activity is its antioxidant capability . It effectively neutralizes free radicals, which can cause cellular damage and contribute to aging and various diseases. This property is particularly beneficial in cosmetic products, where maintaining product integrity is essential .

Safety Profile

Extensive research has been conducted to evaluate the safety of DLTDP:

  • Toxicity Studies:
    • Acute oral and parenteral studies indicate that DLTDP does not exhibit significant toxicity. In studies involving multiple animal species (mice, rats, hamsters, rabbits), DLTDP was found to be non-irritating and non-sensitizing .
    • Long-term exposure studies did not reveal reproductive toxicity or teratogenic effects .
  • Irritation Potential:
    • Clinical testing has shown minimal irritation with no evidence of sensitization or photosensitization effects. This positions DLTDP as a safe ingredient for topical applications .

Metabolism

Upon ingestion, DLTDP is metabolized into thiodipropionic acid (TDPA), which is subsequently excreted via urine. Studies have shown that neither DLTDP nor TDPA are genotoxic, further supporting their safety for human use .

Comparative Studies on Biological Effects

  • Skin Lightening Properties:
    Research has indicated that both TDPA and its esters, including DLTDP, possess skin lightening effects comparable to established agents. This suggests potential applications in cosmetic formulations aimed at skin tone enhancement .
  • Antioxidant Efficacy:
    A study demonstrated that DLTDP significantly reduced oxidative stress markers in vitro, providing evidence for its role as an effective antioxidant agent in skincare products .

Data Summary Table

PropertyFindings
Chemical Structure Dialkyl ester of lauryl alcohol and TDPA
Antioxidant Activity Effective free radical scavenger
Toxicity Non-toxic; no significant adverse effects observed
Irritation Potential Non-irritating; no sensitization
Metabolism Converted to TDPA; excreted via urine
Applications Cosmetics, food additives, lubricants

Properties

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
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InChI Key

GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
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Molecular Formula

C30H58O4S
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DSSTOX Substance ID

DTXSID2026999
Record name Didodecyl 3,3'-sulfanediyldipropanoate
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Molecular Weight

514.8 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester
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Solubility

Soluble in most organic solvents
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Density

0.975 at 25 °C (solid 25 °C)
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg
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Color/Form

White flakes

CAS No.

123-28-4, 31852-09-2
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Melting Point

40 °C, 43 - 44 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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